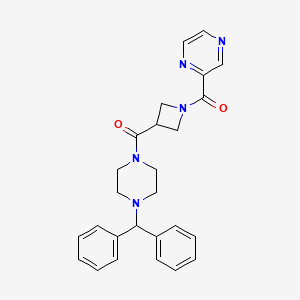
(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. Research has demonstrated its effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics .
Anti-Tubercular Agents
The compound has been explored for its anti-tubercular properties. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a valuable lead compound for developing new treatments for tuberculosis, especially in the face of rising drug resistance .
Carbonic Anhydrase Inhibitors
This compound has been studied as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play a crucial role in regulating pH and fluid balance in various tissues. Inhibiting these enzymes can be beneficial in treating conditions like glaucoma, epilepsy, and certain types of cancer. The compound’s ability to selectively inhibit specific carbonic anhydrase isoforms makes it a valuable tool in medicinal chemistry .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. It can potentially protect neurons from oxidative stress and other forms of damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate for further investigation in neuroprotection .
Anti-Inflammatory Agents
The compound has also been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and other mediators, reducing inflammation. This property is particularly useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Agents
There is ongoing research into the compound’s potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for developing new cancer therapies. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment .
Orientations Futures
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-25(22-18-31(19-22)26(33)23-17-27-11-12-28-23)30-15-13-29(14-16-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,22,24H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSTUXBPTAVWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

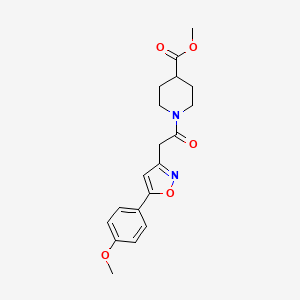


![N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2627768.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)



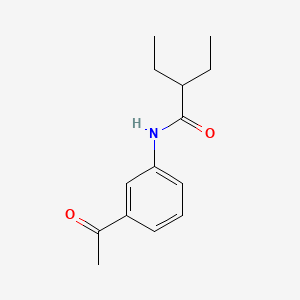

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)
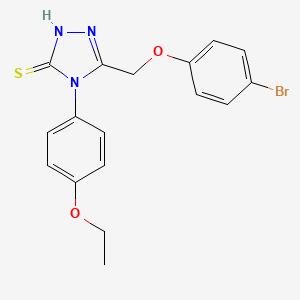
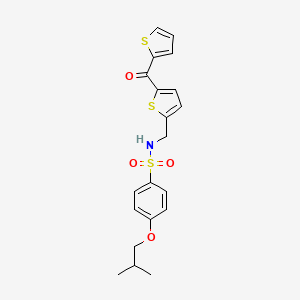
![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)